1-Méthyl-L-tryptophane

Vue d'ensemble

Description

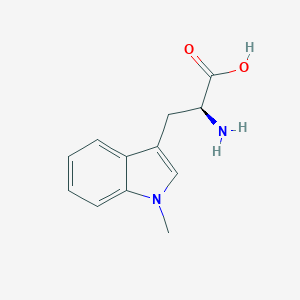

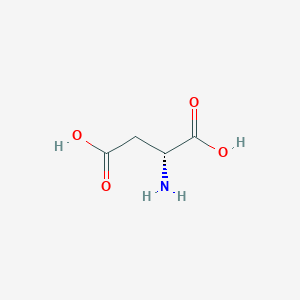

1-Methyl-L-tryptophan is a chemical compound known for its role as an inhibitor of the enzyme indoleamine 2,3-dioxygenase. This enzyme is involved in the catabolism of tryptophan, an essential amino acid.

Applications De Recherche Scientifique

1-Methyl-L-tryptophan has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

1-Methyl-L-tryptophan (1-MT) is a synthetic analog of tryptophan and is primarily known for its inhibitory action on the enzyme indoleamine 2,3-dioxygenase (IDO) . IDO is a rate-limiting enzyme in the kynurenine pathway, which plays a crucial role in the regulation of the immune response .

Mode of Action

1-MT binds to the ferrous IDO complex but cannot be catalytically converted to kynurenine due to the additional methyl group . The L-isomer of 1-MT inhibits IDO weakly but also serves as an enzyme substrate .

Biochemical Pathways

The primary biochemical pathway affected by 1-MT is the kynurenine pathway . 1-MT treatment induces an increase in tryptophan and its metabolite, kynurenic acid, in both mice and human blood . Concurrently, the intermediate metabolite kynurenine, as well as the kynurenine/tryptophan ratio, are reduced after 1-MT treatment .

Pharmacokinetics

A single administration of 1-MT increases its concentrations in blood, with the maximum concentration being obtained at 12 hours . Repeated daily injections of 1-MT generate increasing plasma concentrations followed by a steady-state after two days . Twelve hours after the final application, accumulation of 1-MT is observed in the brain and other organs, with a substantial variability among various tissues .

Result of Action

The primary result of 1-MT action is the shift in tryptophan metabolism towards the kynurenic acid branch . This shift has been shown to mediate various immunomodulatory effects under inflammatory conditions . Furthermore, 1-MT has been shown to reverse depressive-like behavior in mice in an inflammation-induced model of depression .

Analyse Biochimique

Biochemical Properties

1-Methyl-L-tryptophan is an inhibitor of IDO, with a Ki value of 19 µM . It inhibits the production of kynurenine, a metabolite of tryptophan, from primary human monocyte-derived IDO-positive dendritic cells . This interaction with IDO and its effect on tryptophan metabolism is a key biochemical property of 1-Methyl-L-tryptophan.

Cellular Effects

1-Methyl-L-tryptophan has been shown to increase T cell proliferation in an allogeneic mixed lymphocyte reaction (allo-MLR) when used at a concentration of 100 µM . It also reverses depressive-like behavior in mice in a Bacillus Calmette-Guerin inflammation-induced model of depression .

Molecular Mechanism

The molecular mechanism of 1-Methyl-L-tryptophan primarily involves its interaction with the enzyme IDO. It binds to the ferrous IDO complex but cannot be catalytically converted to kynurenine due to the additional methyl group . This results in the inhibition of IDO activity and a subsequent increase in T cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, a single administration of 1-Methyl-L-tryptophan increases its concentrations in blood, with the maximum concentration being obtained at 12 hours . Repeated daily injections of 1-Methyl-L-tryptophan generate increasing plasma concentrations followed by a steady-state after two days .

Dosage Effects in Animal Models

In animal models, the effects of 1-Methyl-L-tryptophan vary with different dosages. For example, it does not have an additive effect on survival induced by cyclophosphamide in an orthotopic murine mammary carcinoma model of 4T1 tumors when administered at a dose of 400 mg/kg twice per day .

Metabolic Pathways

1-Methyl-L-tryptophan is involved in the kynurenine pathway of tryptophan metabolism . It inhibits the conversion of tryptophan to kynurenine by IDO, thereby affecting the overall flux of this metabolic pathway .

Transport and Distribution

It is known that it can penetrate the cell membrane and exert its effects intracellularly .

Subcellular Localization

Given its role in inhibiting an intracellular enzyme (IDO), it is likely that it localizes to the cytoplasm where this enzyme is found .

Méthodes De Préparation

1-Methyl-L-tryptophan can be synthesized through various methods. One common synthetic route involves the methylation of L-tryptophan. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide. The reaction conditions often include a solvent like dimethyl sulfoxide and a temperature range of 25-30°C .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ similar reagents but optimize the process for large-scale production .

Analyse Des Réactions Chimiques

1-Methyl-L-tryptophan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, where the methyl group can be replaced by other functional groups using reagents like sodium azide

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and temperatures ranging from room temperature to 100°C. Major products formed from these reactions include various derivatives of 1-Methyl-L-tryptophan, which can be used for further chemical modifications .

Comparaison Avec Des Composés Similaires

1-Methyl-L-tryptophan can be compared with other similar compounds such as:

Propriétés

IUPAC Name |

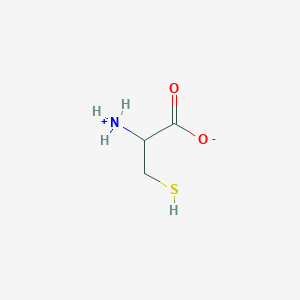

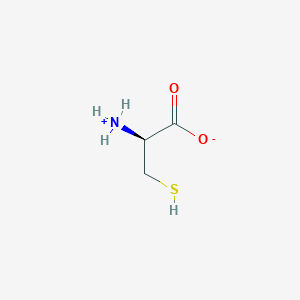

(2S)-2-amino-3-(1-methylindol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADWXFSZEAPBJS-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314974 | |

| Record name | 1-Methyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21339-55-9 | |

| Record name | 1-Methyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21339-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-L-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021339559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-1-Methyl-L-tryptophan | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD0FY1J13B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1-Methyl-L-tryptophan (1-MT) acts as a competitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. IDO1 is an enzyme catalyzing the degradation of L-Tryptophan (L-Trp) to kynurenine (KYN), the first and rate-limiting step in the kynurenine pathway [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. By binding to the active site of IDO1, 1-MT prevents L-Trp binding and subsequent degradation [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This inhibition leads to increased availability of L-Trp for other metabolic pathways, including serotonin synthesis []. Conversely, reduced KYN production can decrease the immunosuppressive effects of KYN on T-cells, potentially enhancing antitumor immune responses [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

ANone:

ANone: The provided research papers primarily focus on the biological activity and mechanism of action of 1-Methyl-L-tryptophan rather than its material compatibility and stability under various conditions. Further research is needed to explore these aspects comprehensively.

A: 1-Methyl-L-tryptophan itself does not exhibit catalytic properties. It acts as an enzyme inhibitor, specifically targeting IDO1 [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It competes with the natural substrate, L-Trp, for binding to the IDO1 active site, thereby inhibiting the enzyme's activity [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

ANone: While the provided research papers focus primarily on experimental investigations, computational chemistry and modeling can be valuable tools to further investigate the interaction of 1-Methyl-L-tryptophan with IDO1. Docking studies could provide insights into binding affinities and potential structural modifications to enhance its inhibitory potency and selectivity. QSAR models could be developed to predict the activity of 1-MT analogs based on their structural features, guiding the design of novel IDO1 inhibitors.

ANone: Information regarding the stability and formulation of 1-Methyl-L-tryptophan is limited within the provided research articles. Further studies are needed to assess its stability profile under various conditions, including different temperatures, pH levels, and in the presence of excipients. Investigating various formulation strategies, such as particle size reduction, salt formation, or encapsulation techniques, could potentially enhance its solubility, bioavailability, and overall therapeutic efficacy.

ANone: As 1-Methyl-L-tryptophan is primarily a research compound, specific SHE regulations governing its use may vary depending on the geographical location and specific research application. Researchers should consult relevant safety data sheets and adhere to all applicable laboratory safety guidelines and regulations.

A: Several studies highlight the pharmacokinetics of 1-Methyl-L-tryptophan. Research indicates that 1-MT can be administered subcutaneously, resulting in increased blood concentration, peaking approximately 12 hours post-injection []. Repeated daily injections lead to an accumulation of 1-MT in the plasma and various organs, including the brain []. The concentrations achieved in plasma and tissues are comparable to, or even exceed, those of natural L-Trp []. This accumulation suggests potential for therapeutic efficacy in conditions associated with elevated IDO1 activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester](/img/structure/B559588.png)